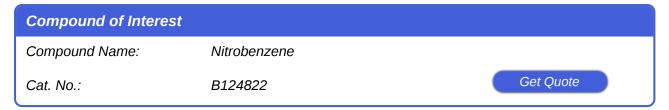


The Solubility of Nitrobenzene in Common Organic Solvents: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **nitrobenzene** in a range of common organic solvents. Understanding the solubility characteristics of **nitrobenzene** is critical for its application in organic synthesis, as a solvent for electrophilic reagents, and in the manufacturing of various industrial products, including aniline, lubricating oils, and dyes. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Topic: Solubility Profile of Nitrobenzene

Nitrobenzene (C₆H₅NO₂) is a polar aromatic compound, a characteristic that dictates its solubility behavior. The general principle of "like dissolves like" is a useful predictor of its solubility. **Nitrobenzene** is a pale yellow, oily liquid at room temperature and is only slightly soluble in water.[1][2][3][4] However, it exhibits high solubility in many organic solvents.[1][5][6] [7][8]

Quantitative Solubility Data

Quantitative solubility data for **nitrobenzene** in various solvents are summarized in the table below. It is important to note that for several common organic solvents, **nitrobenzene** is described as being "completely miscible" or "very soluble," indicating that it can mix in all proportions, and thus a single solubility value is not applicable.[1]



Solvent	Temperature (°C)	Solubility	Reference
Water	20	0.19 g/100 mL	[2][3][4]
Water	25	1.8 g/L	[5]
Water	80	0.8 g/100 mL	[9]
Ethanol	25	429.74 g/L	[9]
Methanol	25	724.35 g/L	[9]
Isopropanol	25	233.49 g/L	[9]

Qualitative Solubility in Other Common Organic Solvents

For the following solvents, **nitrobenzene** is widely reported to be highly soluble or miscible. This high degree of solubility is attributed to favorable intermolecular interactions between **nitrobenzene** and these organic molecules.

Acetone: Very soluble[1][7]

• Benzene: Very soluble, completely miscible[1][7]

Diethyl Ether: Very soluble, completely miscible[1]

Toluene: Very soluble[7]

• Carbon Tetrachloride: Slightly soluble[1][7]

Solubility in Non-Polar Aliphatic Solvents

Nitrobenzene exhibits limited solubility in non-polar aliphatic solvents like hexane. The significant difference in polarity between the highly polar **nitrobenzene** and non-polar hexane results in partial miscibility. The behavior of **nitrobenzene**-hexane mixtures is temperature-dependent, and they form two liquid phases below a critical solution temperature.[10][11] A phase diagram for the **nitrobenzene**/n-hexane system illustrates the temperature and



composition ranges at which the two liquids are fully miscible or separate into two phases.[12] [13]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Several well-established methods can be employed to quantitatively measure the solubility of **nitrobenzene** in organic solvents.

Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a solvent.

- Preparation of a Saturated Solution: An excess amount of nitrobenzene is added to the organic solvent of interest in a sealed container, typically a flask or vial.
- Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is saturated with nitrobenzene.
- Phase Separation: The undissolved excess nitrobenzene is separated from the saturated solution by centrifugation or filtration.
- Quantification: The concentration of nitrobenzene in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes.

- Preparation of a Saturated Solution: A saturated solution of **nitrobenzene** in the chosen solvent is prepared as described in the shake-flask method.
- Aliquoting: A known volume or mass of the clear, saturated solution is carefully transferred to a pre-weighed container.



- Solvent Evaporation: The solvent is evaporated from the solution, typically under reduced pressure or in a fume hood, leaving behind the dissolved **nitrobenzene**.
- Mass Determination: The container with the nitrobenzene residue is weighed, and the mass
 of the dissolved nitrobenzene is determined by subtraction. The solubility can then be
 calculated as the mass of solute per volume or mass of the solvent.

Spectroscopic Method (UV-Vis)

UV-Vis spectrophotometry can be a rapid and accurate method for determining the concentration of a UV-absorbing solute like **nitrobenzene**.

- Calibration Curve: A series of standard solutions of nitrobenzene in the solvent of interest
 are prepared at known concentrations. The absorbance of each standard is measured at the
 wavelength of maximum absorbance (λmax) for nitrobenzene. A calibration curve of
 absorbance versus concentration is then plotted.
- Saturated Solution Analysis: A saturated solution of **nitrobenzene** is prepared and filtered. A sample of the clear solution is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
- Concentration Determination: The absorbance of the diluted sample is measured, and its
 concentration is determined using the calibration curve. The original solubility is then
 calculated by taking the dilution factor into account.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and selective method for determining the concentration of a compound in a solution.

- Method Development: An appropriate HPLC method is developed, including the selection of a suitable column (e.g., C18), mobile phase, and detector (e.g., UV detector set at the λmax of nitrobenzene).
- Calibration: A series of standard solutions of nitrobenzene are injected into the HPLC system to generate a calibration curve of peak area versus concentration.



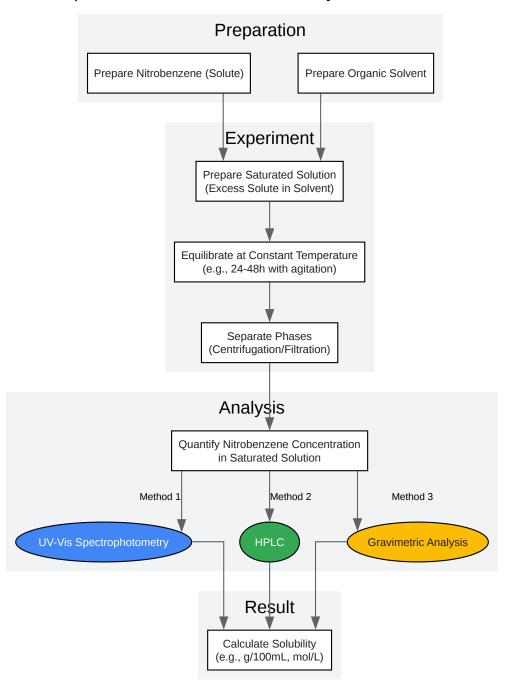
- Sample Analysis: A filtered sample of the saturated nitrobenzene solution is diluted and injected into the HPLC system.
- Quantification: The peak area corresponding to **nitrobenzene** in the sample chromatogram is used to determine its concentration from the calibration curve. The solubility is then calculated considering the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of **nitrobenzene** solubility.



Experimental Workflow for Solubility Determination



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Caption: A generalized workflow for determining the solubility of **nitrobenzene**.



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